molecular formula C12H15BrO3 B177365 Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate CAS No. 131819-11-9

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate

Cat. No. B177365
M. Wt: 287.15 g/mol
InChI Key: HJHSZXINCUAZHH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is a chemical compound with the CAS Number: 1261646-79-0 . It has a molecular weight of 287.15 and its IUPAC name is ethyl 3- (2-bromo-4-methoxyphenyl)propanoate . The compound is typically a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is 1S/C12H15BrO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.

Scientific Research Applications

  • Electroreductive Radical Cyclization :

    • Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate is used in electroreductive radical cyclization processes. For instance, it has been involved in the cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate to produce compounds like ethyl 2-(3′,4′-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate (Esteves et al., 2005).
  • Synthesis of Neolignans :

    • Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been identified in the synthesis of neolignans, as seen in the isolation of enantiomeric neolignans from Lobelia Chinensis (Chen et al., 2010).
  • Copolymerization and Polymer Chemistry :

    • This compound plays a role in the synthesis and copolymerization of novel ethylenes, particularly in the creation of polymers with specific structural and thermal properties (Kharas et al., 2016).
  • Intermolecular Interactions in Crystal Packing :

    • In crystallography, the compound has been involved in studies exploring the intermolecular interactions in crystal packing, particularly looking at N⋯π and O⋯π interactions (Zhang et al., 2011).
  • Synthesis of Pharmaceutical Intermediates :

    • Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate has been used in enzyme-mediated synthesis pathways to create intermediates for pharmaceutical applications, specifically PPAR agonists (Brenna et al., 2009).
  • Phytotoxic and Mutagenic Effects Analysis :

    • Its derivatives have been evaluated for phytotoxic and mutagenic effects using the Triticum test, providing insights into environmental and biological impacts (Jităreanu et al., 2013).
  • Electrochemical Reduction Studies :

    • The compound has been a subject in the study of electrochemical reduction, especially in the context of bromo-propargyloxy esters (Esteves et al., 2003).

properties

IUPAC Name

ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSZXINCUAZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L SMITH - 2018 - etheses.dur.ac.uk
We present three projects linked by our use of continuous flow chemistry in the synthesis of organic intermediates. The first is the synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) in 6 …
Number of citations: 2 etheses.dur.ac.uk

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